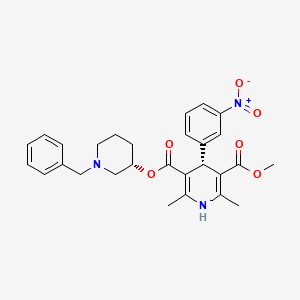

(3S,4'R)-Benidipine HCl

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

(3S,4’R)-Benidipine Hydrochloride is a dihydropyridine calcium channel blocker used primarily for the treatment of hypertension and angina pectoris. It is known for its high efficacy and long-lasting effects in reducing blood pressure and improving blood flow by inhibiting the influx of calcium ions into vascular smooth muscle and cardiac muscle cells.

Métodos De Preparación

Synthetic Routes and Reaction Conditions: The synthesis of (3S,4’R)-Benidipine Hydrochloride involves several key steps, starting from the appropriate chiral precursors. The process typically includes the following steps:

Formation of the Dihydropyridine Ring: This is achieved through a Hantzsch dihydropyridine synthesis, which involves the condensation of an aldehyde, a β-keto ester, and ammonia or an amine.

Chiral Resolution: The chiral centers are introduced and resolved using chiral catalysts or chiral auxiliaries to ensure the correct stereochemistry.

Hydrochloride Salt Formation: The final step involves the conversion of the free base to its hydrochloride salt by treatment with hydrochloric acid.

Industrial Production Methods: Industrial production of (3S,4’R)-Benidipine Hydrochloride follows a similar synthetic route but is optimized for large-scale manufacturing. This includes:

Optimization of Reaction Conditions: Temperature, pressure, and solvent systems are optimized to maximize yield and purity.

Use of Continuous Flow Reactors: These reactors allow for better control over reaction parameters and scalability.

Purification Techniques: Advanced purification techniques such as crystallization, chromatography, and recrystallization are employed to ensure high purity of the final product.

Análisis De Reacciones Químicas

Types of Reactions: (3S,4’R)-Benidipine Hydrochloride undergoes various chemical reactions, including:

Oxidation: The dihydropyridine ring can be oxidized to form pyridine derivatives.

Reduction: Reduction reactions can convert the dihydropyridine ring back to its tetrahydropyridine form.

Substitution: Nucleophilic and electrophilic substitution reactions can occur at various positions on the dihydropyridine ring.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.

Substitution: Reagents like halogens, alkyl halides, and acyl halides are used under appropriate conditions.

Major Products:

Oxidation Products: Pyridine derivatives.

Reduction Products: Tetrahydropyridine derivatives.

Substitution Products: Various substituted dihydropyridine derivatives.

Aplicaciones Científicas De Investigación

Pharmacological Properties

Benidipine exhibits a triple calcium channel blocking action, targeting L, N, and T-type calcium channels. This characteristic contributes to its long-lasting antihypertensive effects and vascular selectivity. The drug is particularly noted for its renal protective effects and potential benefits in treating ischemic heart diseases.

Key Pharmacological Actions:

- Calcium Channel Blockade : Inhibits L, N, and T-type calcium channels, leading to vasodilation.

- Vascular Selectivity : Higher affinity for vascular tissues, promoting endothelial protection.

- Renoprotective Effects : Demonstrated in various studies, indicating benefits for patients with renal complications.

Clinical Applications

- Hypertension Management :

- Angina Pectoris :

- Combination Therapy :

- Osteonecrosis of the Jaw (MRONJ) :

High-Performance Liquid Chromatography (HPLC)

A reliable HPLC method has been developed for estimating benidipine concentrations in pharmaceutical formulations. Key parameters include:

- Detection Wavelength : 237 nm

- Retention Time : Approximately 3.33 minutes

- Linearity Range : 10 µg/ml - 50 µg/ml with a correlation coefficient of 0.9997 .

Case Study 1: Efficacy in Hypertension

In a clinical trial involving ten elderly patients, benidipine was administered at a dose of 4 mg daily over 12 weeks. Results indicated significant reductions in both systolic and diastolic blood pressure without adverse effects on heart rate or nocturnal blood pressure stability .

Case Study 2: Osteonecrosis Healing

In an animal model study, benidipine was injected near extraction sites affected by MRONJ-like lesions. The treatment group showed improved healing compared to controls, as assessed by μCT and histological evaluations four weeks post-treatment .

Data Summary Tables

| Application Area | Key Findings |

|---|---|

| Hypertension | Significant BP reduction; safe for elderly patients |

| Angina Pectoris | Improved outcomes vs. other calcium channel blockers |

| MRONJ Healing | Promoted healing in experimental models |

| Combination Therapy | Enhanced efficacy when combined with ARBs |

Mecanismo De Acción

(3S,4’R)-Benidipine Hydrochloride exerts its effects by blocking L-type calcium channels in vascular smooth muscle and cardiac muscle cells. This inhibition prevents the influx of calcium ions, leading to:

Vasodilation: Relaxation of vascular smooth muscle, resulting in decreased peripheral resistance and lower blood pressure.

Reduced Cardiac Workload: Decreased calcium influx in cardiac muscle cells reduces myocardial contractility and oxygen demand, alleviating symptoms of angina.

Comparación Con Compuestos Similares

Amlodipine: Another dihydropyridine calcium channel blocker with similar antihypertensive and anti-anginal effects.

Nifedipine: Known for its rapid onset of action but shorter duration compared to (3S,4’R)-Benidipine Hydrochloride.

Felodipine: Similar in structure and function but with different pharmacokinetic properties.

Uniqueness:

Longer Duration of Action: (3S,4’R)-Benidipine Hydrochloride has a longer half-life, providing sustained therapeutic effects.

Higher Efficacy: It has been shown to be more effective in certain patient populations, particularly those with resistant hypertension.

Propiedades

IUPAC Name |

5-O-[(3S)-1-benzylpiperidin-3-yl] 3-O-methyl (4R)-2,6-dimethyl-4-(3-nitrophenyl)-1,4-dihydropyridine-3,5-dicarboxylate |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C28H31N3O6/c1-18-24(27(32)36-3)26(21-11-7-12-22(15-21)31(34)35)25(19(2)29-18)28(33)37-23-13-8-14-30(17-23)16-20-9-5-4-6-10-20/h4-7,9-12,15,23,26,29H,8,13-14,16-17H2,1-3H3/t23-,26+/m0/s1 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QZVNQOLPLYWLHQ-JYFHCDHNSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C(C(=C(N1)C)C(=O)OC2CCCN(C2)CC3=CC=CC=C3)C4=CC(=CC=C4)[N+](=O)[O-])C(=O)OC |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC1=C([C@H](C(=C(N1)C)C(=O)O[C@H]2CCCN(C2)CC3=CC=CC=C3)C4=CC(=CC=C4)[N+](=O)[O-])C(=O)OC |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C28H31N3O6 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

505.6 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.